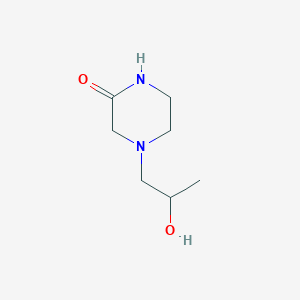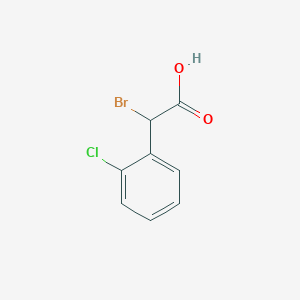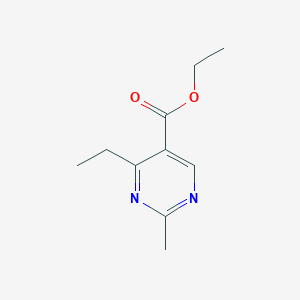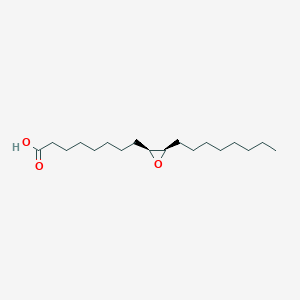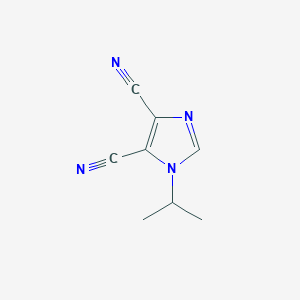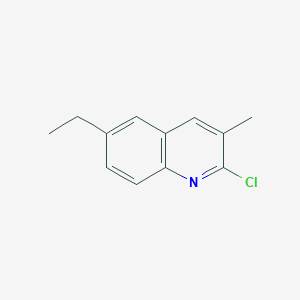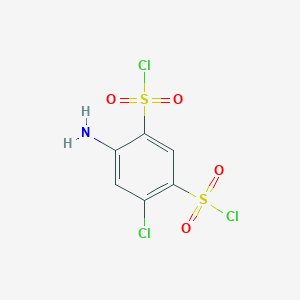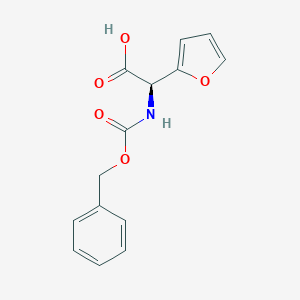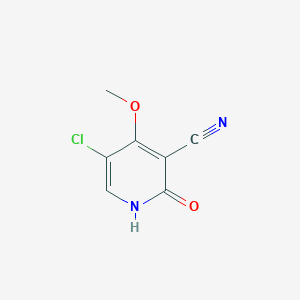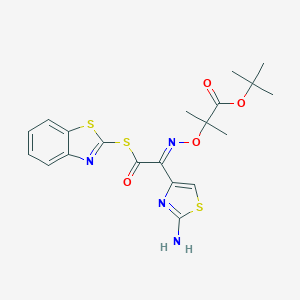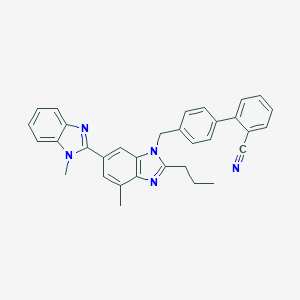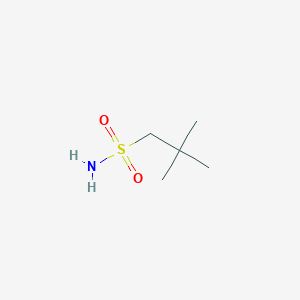
2,2-Dimethylpropane-1-sulfonamide
Übersicht
Beschreibung
2,2-Dimethylpropane-1-sulfonamide is a chemical compound that falls within the category of sulfonamides, which are known for their various applications in medicinal chemistry and as building blocks in organic synthesis. While the provided papers do not directly discuss 2,2-Dimethylpropane-1-sulfonamide, they offer insights into the broader context of sulfonamide chemistry and related compounds.
Synthesis Analysis
The synthesis of sulfonamide-related compounds can be complex and often involves multistep reactions. For instance, the synthesis of dimethyl sulfomycinamate, a related sulfonamide, is achieved through a Bohlmann-Rahtz heteroannulation, indicating the potential for intricate synthetic pathways in creating sulfonamide derivatives . Additionally, the use of dimethyl sulfoxide (DMSO) as a synthon in organic chemistry suggests that it could potentially be involved in the synthesis of sulfonamide compounds, including 2,2-Dimethylpropane-1-sulfonamide .
Molecular Structure Analysis
The molecular structure of sulfonamides typically includes a sulfonyl group attached to an amine. While the papers do not provide specific details on the structure of 2,2-Dimethylpropane-1-sulfonamide, they do discuss related structures. For example, the synthesis and characterization of dimethyl(2-ferrocenoylethyl)sulfonium iodide involve detailed spectral data and X-ray crystallographic analysis, which are crucial techniques for determining the molecular structure of sulfonamide compounds .
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions. The AlCl3-promoted formal [2 + 3]-cycloaddition to construct indane derivatives from N-benzylic sulfonamides demonstrates the reactivity of sulfonamides under certain conditions . Furthermore, the displacement of dimethyl sulfide from a sulfonium ion by nucleophiles to form new carbon-carbon bonds indicates the versatility of sulfonamide derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides can be influenced by their molecular structure. For example, the photoremovable protecting group properties of 2,5-dimethylphenacyl esters for sulfonic acids suggest that sulfonamides can be designed to have light-sensitive properties, which could be relevant for 2,2-Dimethylpropane-1-sulfonamide . Additionally, the antioxidant properties of DMSO, a related compound, highlight the potential for sulfonamides to exhibit biological activity, which could be an important consideration for the physical and chemical properties of 2,2-Dimethylpropane-1-sulfonamide .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Sulfonimidates serve as viable chiral templates in asymmetric syntheses. Their stereogenic sulfur center allows modification at up to three points of diversity: the O–R₁ bond, the S–C (R₂) bond, and the nitrogen R₃ substituent. Researchers have successfully employed sulfonimidates in the synthesis of chiral compounds .
Precursors for Polymers
Sulfonimidates have been utilized as precursors for polymers. For example, their decomposition at elevated temperatures provides a novel way to access poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .
Sulfoximine Drug Candidates
Sulfonimidates can be transformed into sulfoximines, which have increased prominence in medicinal chemistry. Researchers have explored their potential as drug candidates due to their sulfur (VI) center and unique properties .
Alkyl Transfer Reagents
Sulfonimidates are susceptible to acidic conditions, making them useful as alkyl transfer reagents to acids, alcohols, and phenols. Their lability under acidic conditions allows for controlled reactions .
Cyclic Sulfonimidates
Cyclic sulfonimidates arise when R₁ and R₃ are linked, often through a short carbon chain derived from chiral amino alcohols. These cyclic variations expand the diversity of sulfonimidate structures .
Access to Alternative Sulfur (VI) Compounds
Sulfonimidates serve as building blocks to access other important sulfur (VI) derivatives, including sulfonimidamides and sulfoximines. Their synthesis from various sulfur reagents has allowed the development of this class of organosulfur compounds .
Eigenschaften
IUPAC Name |
2,2-dimethylpropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXWDAAONGOPPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpropane-1-sulfonamide | |
CAS RN |
206066-14-0 | |
| Record name | 2,2-dimethylpropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

